2-Hydroxy-3-phenylprop-2-enal
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Overview
Description
2-Hydroxy-3-phenylprop-2-enal, also known as cinnamaldehyde, is an organic compound with the formula C9H8O. It is classified as an aldehyde, characterized by the presence of the -CHO group. This compound is the primary constituent that gives cinnamon its flavor and aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional method for synthesizing 2-Hydroxy-3-phenylprop-2-enal is the crossed-aldol condensation of benzaldehyde and acetaldehyde in the presence of a base . Another method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base .
Industrial Production Methods
Industrially, this compound is extracted through steam distillation from the bark of cinnamon trees, specifically the species Cinnamomum cassia and Cinnamomum verum . The essential oils obtained can contain up to 90% cinnamaldehyde .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamic acid.
Reduction: It can be reduced to cinnamyl alcohol.
Substitution: It can undergo nucleophilic addition reactions due to the presence of the carbonyl group (-CHO).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as hydroxylamine can react with the carbonyl group to form oximes.
Major Products Formed
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Oximes and hydrazones.
Scientific Research Applications
2-Hydroxy-3-phenylprop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a starting material in organic synthesis.
Biology: Exhibits antimicrobial properties, capable of combating various pathogens.
Medicine: Potential anti-cancer agent, inducing apoptosis in some cancer cells.
Industry: Used as a flavoring agent in the food industry and as a fragrance in the perfume industry.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-phenylprop-2-enal exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes . Its potential anti-cancer effects are linked to the induction of apoptosis through the activation of specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: An oxidized form of cinnamaldehyde.
Cinnamyl alcohol: A reduced form of cinnamaldehyde.
Cinnamyl acetate: An ester derivative of cinnamaldehyde.
Uniqueness
2-Hydroxy-3-phenylprop-2-enal is unique due to its dual role as both a flavoring agent and a potential therapeutic compound. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
82140-91-8 |
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Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-hydroxy-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-7,11H |
InChI Key |
QSZQTGNYQLNKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)O |
Origin of Product |
United States |
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